molecular formula C9H7NO5 B088071 2-Acetyl-6-nitrobenzoic acid CAS No. 13619-70-0

2-Acetyl-6-nitrobenzoic acid

Cat. No. B088071
CAS RN: 13619-70-0
M. Wt: 209.16 g/mol
InChI Key: VWPOICRZRFJFMA-UHFFFAOYSA-N
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Description

2-Acetyl-6-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO5 . It has a molecular weight of 209.16 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Acetyl-6-nitrobenzoic acid is 1S/C9H7NO5/c1-5(11)6-3-2-4-7(10(14)15)8(6)9(12)13/h2-4H,1H3,(H,12,13) . This indicates that the molecule consists of a carboxylic acid group and a nitro group in the ortho configuration .


Physical And Chemical Properties Analysis

2-Acetyl-6-nitrobenzoic acid is a powder at room temperature .

Scientific Research Applications

  • 2-Acetyl-6-nitrobenzoic acid has been utilized in the study of tissue sulfhydryl groups. A water-soluble aromatic disulfide derivative of 2-nitrobenzoic acid has shown usefulness for determining sulfhydryl groups in biological materials, including its reaction with blood (Ellman, 1959).

  • It has been used in the synthesis of 2-acetyl-6-aminobenzoic acid ester, exploring factors like solvent, catalyst, and reaction time for improving synthesis efficiency (Chen Mei-feng, 2010).

  • Alternatives to Ellman's reagent, which is derived from 2-nitrobenzoic acid, have been explored for thiol-quantification in enzyme assays, which is relevant for drug screening programs (Maeda et al., 2005).

  • Research has included the microsomal metabolism of 6-nitrobenzoic acid derivatives to understand their carcinogenic properties, with products like 6-acetoxy-benzo(a)pyrene being identified (Raha et al., 1986).

  • The solubility and mass transfer coefficient of 2-nitrobenzoic acid have been enhanced using hydrotropes like sodium acetate, indicating potential applications in industrial processes (Thenesh-Kumar et al., 2009).

  • Acetamides derived from 6-nitrobenzoic acid analogs have been synthesized for evaluating antifungal activity, showing potential in pharmaceutical applications (Bepary et al., 2021).

  • A designed inhibitor for the influenza virus neuraminidase protein based on 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid has been studied, showing the importance of such compounds in antiviral research (Jedrzejas et al., 1995).

  • The dissociation of nitrobenzoic acids in solvent mixtures has been examined for understanding solute-solvent interactions, which is important in chemical engineering and formulation design (Niazi & Ali, 1990).

Safety And Hazards

2-Acetyl-6-nitrobenzoic acid may cause serious eye damage and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

As of now, 2-Acetyl-6-nitrobenzoic acid is primarily used for research and development . Its future directions will likely depend on the outcomes of this research.

properties

IUPAC Name

2-acetyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-5(11)6-3-2-4-7(10(14)15)8(6)9(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOICRZRFJFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466511
Record name 2-Acetyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-6-nitrobenzoic acid

CAS RN

13619-70-0
Record name 2-Acetyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetyl-6-nitro-benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Finkelstein, T Williams, V Toome… - The Journal of Organic …, 1967 - ACS Publications
… (1) 2-Acetyl-6-nitrobenzoic acid (Id) exists predominantly as the chain structure A. (2) 2-Acetvl-6-hydroxybenzoic acid (lb) and 2-acetyl-6-aminobenzoic acid (Ia) exist predominantly as …
Number of citations: 22 pubs.acs.org
Z Li, B Li, AJ Yang, FL Zhang - Organic Process Research & …, 2017 - ACS Publications
… The triethylammonium salt of 2-acetyl-6-nitrobenzoic acid was used as the starting material and 1 was prepared in a biphasic solvent system of toluene/H 2 O, while 2 was obtained …
Number of citations: 2 pubs.acs.org
VI Stenberg, RD Olson, CT Wang… - The Journal of Organic …, 1967 - ACS Publications
… (1) 2-Acetyl-6-nitrobenzoic acid (Id) exists predominantly as the chain structure A. (2) 2-Acetvl-6-hydroxybenzoic acid (lb) and 2-acetyl-6-aminobenzoic acid (Ia) exist predominantly as …
Number of citations: 62 pubs.acs.org
C Lüthy, H Zondler, T Rapold, G Seifert… - Pest Management …, 2001 - Wiley Online Library
… The 7-amino-3-methylphthalide (XXa) itself was obtained either by direct reduction of 2-acetyl-6-nitrobenzoic acid (XIX) over Raney nickel in situ, or via 7-amino-3-hydroxy-3-…
Number of citations: 38 onlinelibrary.wiley.com
D Zlatković, D Dallinger, CO Kappe - Organic & Biomolecular …, 2020 - pubs.rsc.org
… When starting directly from the rather expensive 2-acetyl-6-nitrobenzoic acid, the synthesis has been reduced to 1–2 steps. 7-Aminophthalide has been generated in only 17% yield by …
Number of citations: 1 pubs.rsc.org
A Faust, T Völler, F Busch, M Schäfers, J Roth… - Chemical …, 2015 - pubs.rsc.org
… commercially available 3-nitrophthalic acid anhydride, diethyl malonate was condensed and the resulting lactone was treated with hydrochloric acid to give 2-acetyl-6-nitrobenzoic acid. …
Number of citations: 21 pubs.rsc.org
金原三郎 - YAKUGAKU ZASSHI, 1964 - jstage.jst.go.jp
Nitration of 1 (2H)-phthalazone (XIV) and its 4-substituted derivatives was carried out with potassium nitrate and conc. sulfuric acid. XIV formed 5-nitro compound and a minute amount …
Number of citations: 3 www.jstage.jst.go.jp
郑德论, 张锐龙, 陈键侨, 王呈文, 张彩云, 陈学武… - 化学试剂, 2019 - chinareagent.com.cn
… Using 2-acetyl-6-nitrobenzoic acid as a raw material, pyriftalid was obtained via the successive reaction of borohydride reduction, thio reaction, borohydride reduction, nucleophilic …
Number of citations: 4 www.chinareagent.com.cn

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